molecular formula C15H17N3O5 B2390061 Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 306737-19-9

Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2390061
CAS No.: 306737-19-9
M. Wt: 319.317
InChI Key: IALRZHYLVAIFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with a 3-nitrophenyl substituent at position 4, a methyl group at position 6, and a methyl ester at position 3. DHPMs are structurally related to Biginelli reaction products and exhibit diverse pharmacological activities, including thymidine phosphorylase (TP) inhibition and antitumor effects . This article compares its structural, synthetic, and biological properties with analogous compounds, emphasizing substituent effects on activity and physicochemical behavior.

Properties

IUPAC Name

methyl 3-ethyl-4-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-4-17-9(2)12(14(19)23-3)13(16-15(17)20)10-6-5-7-11(8-10)18(21)22/h5-8,13H,4H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALRZHYLVAIFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation.
    • Receptor Modulation : It interacts with specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis.
    • Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound revealed significant antiproliferative effects against several types of cancer:

Cancer Cell Line EC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. It may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes.

Research Findings

In vitro studies have demonstrated that derivatives of tetrahydropyrimidine compounds can significantly reduce inflammation markers in cell cultures. These findings support further exploration into its use for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests potential applications in developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multi-step chemical reactions that yield various derivatives with enhanced biological activities. These derivatives can be tailored for specific therapeutic targets.

Synthetic Pathway Overview

  • Starting Materials : The synthesis starts with readily available pyrimidine derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and cyclization steps that introduce the nitrophenyl group and carboxylate functionality.
  • Characterization : The final products are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

Mechanism of Action

The mechanism by which Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in these interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Table 1: Substituent Variations in DHPM Analogs

Compound Name R<sup>4</sup> R<sup>6</sup> Ester Group Key Modifications Evidence Source
Target Compound 3-Nitrophenyl Methyl Methyl 1-Ethyl substitution
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-carboxylate 4-Nitrophenyl Methyl Methyl Nitro para-substitution
2-Methoxyethyl 1,3,6-trimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl Methyl 2-Methoxyethyl Additional methyl groups (1,3,6)
Ethyl 4-(3-methylthiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-carboxylate 3-Methylthiophen-2-yl Methyl Ethyl Heterocyclic substituent
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-5-carboxylate 3-Nitrophenyl Methyl Ethyl 2-Thioxo; 3-Acetyl group

Key Observations:

  • Nitro Position: The target compound’s meta-nitro group (3-nitrophenyl) may enhance TP inhibition compared to para-nitro analogs (e.g., ) due to altered electronic effects and steric interactions .
  • Ester Groups: Methyl esters (target compound) typically reduce lipophilicity compared to ethyl or 2-methoxyethyl esters (e.g., ), influencing solubility and metabolic stability.
  • Thioxo Modification: Replacement of 2-oxo with 2-thioxo (e.g., ) increases lipophilicity and may alter hydrogen-bonding interactions.

Table 2: Inhibition and Antitumor Activity of Selected DHPMs

Compound Name Thymidine Phosphorylase IC50 (µM) Antitumor Activity (Cell Line) Key Findings Evidence Source
Target Compound 0.42 ± 0.05 Not reported Potent TP inhibitor; cytochrome c oxidase inhibition observed
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-...-carboxylate N/A IC50 = 8.2 µM (A-549) Superior to cisplatin in lung cancer
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-...-carboxylate N/A Moderate activity Fluorine enhances metabolic stability

Key Observations:

  • The target compound’s TP inhibition (IC50 = 0.42 µM) surpasses many analogs, likely due to optimal nitro positioning and ester choice .
  • Thiophene-containing derivatives (e.g., ) exhibit marked antitumor activity, suggesting heterocyclic substituents enhance cytotoxicity.

Physicochemical Properties

  • Solubility: Methyl esters (target compound) exhibit higher aqueous solubility than ethyl esters (e.g., ).
  • Conformational Flexibility: X-ray data (e.g., ) reveal puckered tetrahydropyrimidine rings; 3-nitrophenyl may stabilize bioactive conformations via steric effects.

Biological Activity

Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H15N3O5
  • Molecular Weight : 305.29 g/mol
  • CAS Number : 110448-29-8

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. This compound has shown efficacy against various cancer cell lines.

Cell Line IC50 (µM) Reference
T47D (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, which is critical in cancer treatment strategies.

Antimicrobial Activity

Studies have also reported antimicrobial properties associated with this compound. It demonstrates activity against a range of bacterial strains, suggesting potential for development as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
  • Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.
  • Interference with Cell Signaling Pathways : The compound might modulate signaling pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.

Case Studies

A notable study published in MDPI highlighted the synthesis and evaluation of various tetrahydropyrimidine derivatives for anticancer activity. The study concluded that modifications at the 4-position significantly influenced biological activity, with the nitrophenyl group enhancing cytotoxicity against cancer cell lines .

Chemical Reactions Analysis

Oxidation

The nitrophenyl group at position 4 undergoes oxidation to form nitro derivatives. Typical reagents include:

  • Potassium permanganate (KMnO₄) in acidic medium

  • Chromium trioxide (CrO₃) in acidic conditions

Example : Oxidation of the nitrophenyl group to a nitro derivative under KMnO₄/H₂SO₄ conditions .

Reduction

The nitro group can be reduced to an amine using:

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C)

  • Sodium borohydride (NaBH₄) in ethanol

Example : Reduction of the nitrophenyl group to an amino group under H₂/Pd-C conditions, yielding an amine derivative .

Substitution

The ester group undergoes nucleophilic substitution with:

  • Amines (e.g., ammonia, primary/secondary amines)

  • Alcohols (e.g., methanol, ethanol)

  • Thiourea (to form thioxo derivatives)

Example : Reaction with thiourea under basic conditions forms a thioxo-tetrahydropyrimidine derivative .

NMR Data

Proton Environment 1H NMR (δ, ppm) 13C NMR (δ, ppm) Citation
Nitrophenyl protons7.72–7.28 (m)147–128
Urea proton9.17 (s)165.45
Ester methyl group1.09 (t)14.15
Methine proton5.15 (d)101.02

IR Data

Functional Group IR Peak (cm⁻¹) Citation
Nitro group (NO₂)1520–1350
Ester carbonyl (C=O)1720–1700
Urea carbonyl (C=O)1660–1640

Preparation Methods

Classical Biginelli Reaction Adaptations

The Biginelli reaction—a one-pot cyclocondensation of β-keto esters, aldehydes, and urea derivatives—has been adapted for this target.

Representative Protocol :

  • Reactants :
    • Methyl acetoacetate (β-keto ester, 1.2 equiv)
    • 3-Nitrobenzaldehyde (1.0 equiv)
    • 1-Ethylurea (1.5 equiv)
  • Catalyst : Trimethylsilyl chloride (TMSCl, 0.2 equiv) in anhydrous dichloromethane.
  • Conditions : Reflux at 40°C for 12–18 hours under nitrogen.
  • Workup : Column chromatography (ethyl acetate/petroleum ether, 1:1) yields the product as a pale-yellow solid (68–75%).

Mechanistic Insights :

  • TMSCl activates the aldehyde via silylation, enhancing electrophilicity.
  • Knoevenagel condensation between the aldehyde and β-keto ester forms an α,β-unsaturated intermediate.
  • Nucleophilic attack by urea followed by cyclization and dehydration yields the DHPM core.

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times (Table 1).

Table 1. Comparative Yields Under Thermal vs. Microwave Conditions

Method Temperature (°C) Time (h) Yield (%)
Reflux 40 12 68
Microwave 80 0.5 82

Procedure :

  • Reactants irradiated at 80°C (300 W) in a sealed vessel.
  • Purification via recrystallization (ethanol/water) affords higher yields due to reduced side reactions.

Post-Synthetic Modifications

N1-Ethylation Strategies

For substrates lacking the 1-ethyl group, post-synthetic alkylation is employed:

  • Base DHPM Synthesis : Prepare methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via Biginelli reaction.
  • Alkylation : Treat with iodoethane (1.5 equiv) and K2CO3 (2.0 equiv) in DMF at 60°C for 6 hours.
  • Yield : 58–62% after silica gel chromatography.

Limitations : Competing O-alkylation necessitates careful stoichiometric control.

Nitrophenyl Group Introduction

Direct C4-arylation via Suzuki-Miyaura coupling is hindered by the DHPM core’s sensitivity. Instead, pre-functionalized aldehydes (e.g., 3-nitrobenzaldehyde) are preferred.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :
    δ 8.21 (s, 1H, Ar-H), 7.85–7.45 (m, 3H, Ar-H), 5.12 (s, 1H, C4-H), 4.10 (q, J = 7.1 Hz, 2H, N1-CH2), 3.65 (s, 3H, COOCH3), 2.32 (s, 3H, C6-CH3), 1.25 (t, J = 7.1 Hz, 3H, N1-CH2CH3).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO2 asym).

X-ray Crystallography

A related DHPM derivative crystallizes in an envelope conformation, with the dihedral angle between the aryl ring and enamine plane at 86.04°. Intramolecular C–H···O hydrogen bonding stabilizes the structure.

Industrial-Scale Considerations

The patent-prioritized method (CN103896857A) highlights sodium dithionite in water/THF for analogous reductions, offering scalability and minimal heavy metal residues. Applied to this target, such conditions could enhance throughput.

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation and cyclization reactions. A standard approach includes:

  • Step 1 : Condensation of a substituted aldehyde (e.g., 3-nitrobenzaldehyde) with a β-ketoester (e.g., methyl acetoacetate) and a urea derivative under acidic or catalytic conditions.
  • Step 2 : Cyclization via the Biginelli reaction or modified methods to form the tetrahydropyrimidine ring.

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while ethanol or acetic acid improves yields in Biginelli-type reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) accelerate ring closure.
  • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and intermediate stability .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Key Techniques :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For example, deviations in the pyrimidine ring puckering (flattened boat conformation) are detectable via SCXRD .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituent environments (e.g., ethyl groups at δ 1.2–1.4 ppm, aromatic protons from the 3-nitrophenyl group at δ 7.5–8.2 ppm).
    • ¹³C NMR : Confirms carbonyl (C=O, ~165–170 ppm) and ester (COOR, ~170 ppm) functionalities .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 348.3) .

Q. What preliminary biological activities have been reported for structurally related tetrahydropyrimidine derivatives?

Tetrahydropyrimidines exhibit diverse bioactivities:

  • Antimicrobial : Analogues with nitro groups show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) via membrane disruption .
  • Anticancer : Pyrimidine-2-thione derivatives inhibit kinases (IC₅₀: 1–10 µM) by targeting ATP-binding pockets .
  • Anti-inflammatory : Esters with electron-withdrawing groups (e.g., NO₂) reduce COX-2 expression in vitro .

Advanced Research Questions

Q. How do reaction intermediates and mechanistic pathways influence the regioselectivity of substituents in the tetrahydropyrimidine ring?

Regioselectivity is governed by:

  • Intermediate Stability : Knoevenagel adducts (from aldehyde and β-ketoester) dictate the position of aryl substituents. Electron-deficient aldehydes (e.g., 3-nitrobenzaldehyde) favor para-substitution due to resonance stabilization .
  • Cyclization Kinetics : Acidic conditions promote protonation of the imine intermediate, steering cyclization toward the 4-aryl position .
    Mitigating Side Reactions :
  • Use scavengers (e.g., molecular sieves) to trap water and prevent hydrolysis of intermediates .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Case Study : Discrepancies in carbonyl group geometry (NMR suggests free rotation, while X-ray shows restricted conformation):

  • Solution : Variable-temperature NMR (VT-NMR) can detect dynamic effects, while SCXRD provides static snapshots. For example, a flattened boat conformation observed via SCXRD may explain restricted rotation in NMR .
  • Validation : Cross-validate with computational methods (DFT calculations) to correlate experimental and theoretical spectra .

Q. What strategies improve regioselectivity in the synthesis of nitro-substituted tetrahydropyrimidines?

  • Substrate Design : Electron-withdrawing groups (e.g., NO₂) on the aldehyde enhance electrophilicity, favoring 4-aryl substitution .
  • Catalytic Systems : Heterogeneous catalysts (e.g., SiO₂-supported HClO₄) improve regioselectivity by stabilizing transition states .
  • Solvent Effects : Non-polar solvents (toluene) favor kinetic control, while polar solvents (DMSO) enhance thermodynamic control .

Q. How does the 3-nitrophenyl group influence the compound’s electronic structure and reactivity?

  • Electronic Effects : The nitro group withdraws electrons via resonance, reducing electron density on the pyrimidine ring and increasing electrophilicity at C2 and C5.
  • Reactivity Implications :
    • Facilitates nucleophilic attacks (e.g., hydrolysis of the ester group under basic conditions).
    • Enhances stability toward oxidation due to conjugation with the aromatic ring .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for tetrahydropyrimidine derivatives?

SAR Workflow :

Analog Synthesis : Modify substituents (e.g., replace NO₂ with Cl, OMe) .

Biological Assays : Test against target enzymes (e.g., kinases) or cell lines.

Computational Modeling :

  • Docking Studies : Predict binding modes (e.g., nitro group interactions with catalytic lysine in kinases) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .

Table 1 : Example SAR Data for Analogues

Substituent (R)LogPIC₅₀ (µM, Kinase X)
3-NO₂2.11.2
4-Cl2.55.8
2-OMe1.8>10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.